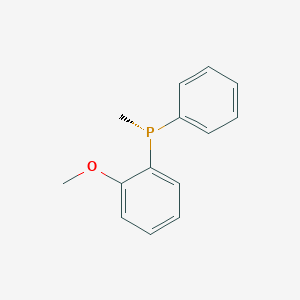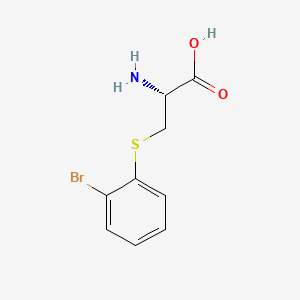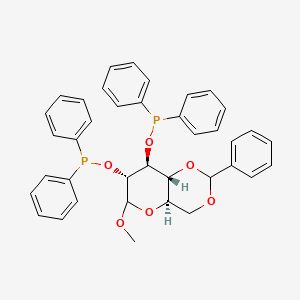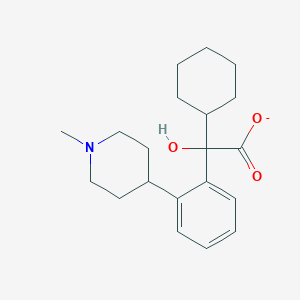
Di-isopropyl-2,3-dimercaptosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 2-isopropyl-6-methylphenylboronate is an organoboron compound with the molecular formula C16H27BO2. It is a boronic ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Diisopropyl 2-isopropyl-6-methylphenylboronate can be synthesized through several methods. One common synthetic route involves the reaction of 2-isopropyl-6-methylphenylboronic acid with diisopropyl borate under anhydrous conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Diisopropyl 2-isopropyl-6-methylphenylboronate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
Diisopropyl 2-isopropyl-6-methylphenylboronate has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of diisopropyl 2-isopropyl-6-methylphenylboronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the aryl or vinyl halide substrate . The pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura reaction.
Comparison with Similar Compounds
Diisopropyl 2-isopropyl-6-methylphenylboronate can be compared with other boronic esters, such as:
Phenylboronic Acid: Unlike diisopropyl 2-isopropyl-6-methylphenylboronate, phenylboronic acid is less sterically hindered and may exhibit different reactivity in coupling reactions.
Pinacolborane: This compound is another boronic ester used in similar reactions but has a different steric profile and electronic properties.
Triisopropylborate: Similar in structure but with three isopropyl groups, this compound may offer different reactivity and stability compared to diisopropyl 2-isopropyl-6-methylphenylboronate.
Diisopropyl 2-isopropyl-6-methylphenylboronate stands out due to its unique combination of stability and reactivity, making it a versatile reagent in various chemical processes.
Properties
Molecular Formula |
C10H18O4S2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
dipropan-2-yl 2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3 |
InChI Key |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)




![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)





![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
